N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide

Description

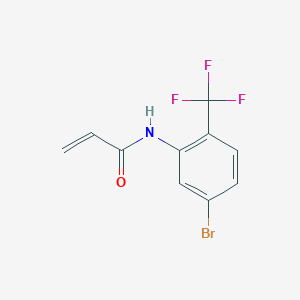

N-(5-Bromo-2-(trifluoromethyl)phenyl)acrylamide is an acrylamide derivative featuring a bromine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring.

Properties

IUPAC Name |

N-[5-bromo-2-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO/c1-2-9(16)15-8-5-6(11)3-4-7(8)10(12,13)14/h2-5H,1H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWAMIAGRBIGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: 0°C to room temperature

- Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Chemical Reactions Analysis

The compound participates in three primary reaction types:

Polymerization

The acrylamide group enables radical polymerization under UV light or thermal initiators (e.g., AIBN). This forms linear polymers with potential applications in materials science.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Free-radical | AIBN (1 mol%), 70°C, toluene | Polyacrylamide derivatives |

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitution at the bromine position.

| Reagent | Conditions | Product |

|---|---|---|

| Sodium methoxide | DMF, 80°C, 12 h | Methoxy-substituted derivative |

| Ammonia (NH3) | Ethanol, 100°C, sealed tube | Amino-substituted derivative |

This reactivity is consistent with analogous brominated acrylamides .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Heck Coupling

Reacts with alkenes (e.g., ethyl acrylate) to form styrene derivatives:

textN-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide + Ethyl acrylate → N-(2-(trifluoromethyl)phenyl)-acryloyl-stilbene derivative

Conditions : Pd(OAc)₂ (5 mol%), PPh₃, K₂CO₃, DMF, 90°C .

Suzuki-Miyaura Coupling

Forms biaryl derivatives with boronic acids:

textThis compound + 4-Methoxyphenylboronic acid → 4-Methoxybiaryl-substituted acrylamide

Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, toluene/H₂O, 90°C .

Stability and Side Reactions

-

Hydrolysis : The acrylamide group hydrolyzes slowly in acidic/basic conditions (t₁/₂ = 48 h at pH 2 or 12).

-

Thermal Decomposition : Degrades above 200°C, releasing HBr and CO₂.

Comparative Reactivity

Reactivity trends for key functional groups:

| Group | Reactivity | Dominant Pathway |

|---|---|---|

| Bromine (Ar-Br) | High (Pd-catalyzed couplings) | Suzuki > Heck > Substitution |

| Acrylamide (CH₂=CHCON-) | Moderate (radical polymerization) | Polymerization > Hydrolysis |

Key Research Findings

Scientific Research Applications

Chemical Properties and Structure

N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide features a trifluoromethyl group, which enhances its lipophilicity, and a bromo substituent that can influence its reactivity. The acrylamide moiety allows for potential covalent interactions with biological targets, making it a valuable compound in various research fields.

Medicinal Chemistry

The compound has been explored for its potential anticancer and anti-inflammatory properties:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting survival signaling cascades .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structure allows it to interact with enzyme active sites effectively, making it a candidate for studying enzyme dysregulation associated with various diseases .

The biological activities of this compound can be summarized as follows:

Anticancer Efficacy Study

In a study evaluating the anticancer properties of this compound, researchers treated various human cancer cell lines with the compound. Results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics. Mechanistic studies revealed the compound activates apoptotic pathways while inhibiting key survival signaling cascades .

Enzyme Inhibition Study

Another study focused on the enzyme inhibition capabilities of this compound. The compound was tested against acetylcholinesterase (AChE), showing promising results in inhibiting enzyme activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Related Compounds

A comparative analysis highlights differences in potency and selectivity among related compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| N-(4-bromo-2-(trifluoromethyl)phenyl)acrylamide | 6.0 | Anticancer |

| N-(3-bromo-2-(trifluoromethyl)phenyl)acrylamide | 12.8 | Enzyme Inhibition |

| This compound | 8.0 | Anticancer |

This table indicates that while all compounds exhibit biological activity, this compound shows promising potency against cancer cells compared to its analogs.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form covalent bonds with target proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylamide Derivatives

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide with related compounds:

Key Observations :

- Halogen Effects : Bromine (Br) in the target compound may confer greater steric hindrance and lipophilicity compared to fluorine (F) in 2t or iodine (I) in 2s, impacting solubility and membrane permeability .

- Spectral Trends : Aromatic proton shifts in ¹H NMR (e.g., δ 7.25–7.60) are consistent across trifluoromethyl-substituted acrylamides, suggesting similar electronic environments .

Key Observations :

- Anti-Inflammatory Activity : Compound 2 (), which lacks a bromine but has a methoxyphenyl group, exhibits potent anti-inflammatory activity (IC₅₀ = 17.00 μM), suggesting that bromine substitution in the target compound could alter bioactivity .

Biological Activity

N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with an appropriate acrylamide derivative. The synthetic pathway may include several steps, including acylation and purification processes to obtain the final product in high yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, revealing a broad spectrum of activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

| Bacillus subtilis | 5 µg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with a notable activity against Staphylococcus aureus, which is often resistant to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound can inhibit the proliferation of several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| LNCaP (prostate cancer) | 41.8 ± 3.9 |

| PC-3 (prostate cancer) | 39.1 ± 3.1 |

| MCF-7 (breast cancer) | 50.0 ± 5.0 |

The mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known anticancer agents . The presence of bromine and trifluoromethyl groups in the structure enhances its lipophilicity and potential interaction with cellular targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins involved in microbial growth and cancer cell proliferation:

- Antimicrobial Mechanism : The compound may inhibit DNA gyrase and topoisomerase enzymes, which are crucial for bacterial DNA replication. Inhibition leads to bacterial cell death, making it a candidate for developing new antibiotics .

- Anticancer Mechanism : The compound's analogs have been shown to bind to tubulin, preventing its polymerization into microtubules, thereby disrupting mitosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study assessed the effectiveness of this compound against clinical isolates of Staphylococcus aureus and found it significantly reduced bacterial viability compared to control groups .

- Cytotoxicity in Cancer Cells : Another investigation focused on prostate cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent against resistant cancer types .

Q & A

Q. Optimization Tips :

- Control reaction temperature (35–50°C) to minimize side reactions like polymerization of the acrylamide group .

- Use TLC (Rf ~0.5–0.8 in hexane/EtOAc) to monitor reaction progress .

- Adjust stoichiometry (e.g., 1.2 equivalents of acryloyl chloride) to ensure complete conversion .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Answer:

Key techniques include:

- ¹H/¹³C NMR :

- ¹H NMR : Look for acrylamide vinyl protons (δ 5.8–6.5 ppm, doublets) and aromatic protons (δ 7.2–8.0 ppm) .

- ¹³C NMR : Trifluoromethyl (CF₃) carbon at ~120–125 ppm (quartet, J = 280–300 Hz) and acrylamide carbonyl (C=O) at ~165 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and CF₃ (~1150 cm⁻¹) .

- Mass Spectrometry (LC-MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~308 g/mol for C₁₀H₆BrF₃NO) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

Contradictions may arise from polymorphism or disordered crystal structures. Strategies include:

High-Resolution Data Collection : Use synchrotron X-ray sources to improve data quality .

Software Tools :

- SHELXL : Refine structures with anisotropic displacement parameters and validate using R-factors (target R₁ < 0.05) .

- Mercury CSD : Compare packing motifs with similar acrylamide derivatives in the Cambridge Structural Database (CSD) to identify trends .

Thermal Analysis : Perform DSC to detect polymorphic transitions and confirm stability under crystallization conditions .

Advanced: What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?

Answer:

Focus on:

Analog Synthesis :

- Vary substituents (e.g., replace Br with Cl or CF₃ with CH₃) to assess electronic effects .

- Modify the acrylamide group (e.g., substitute with methacrylamide) to probe steric impacts .

Biological Assays :

- Use dose-response curves (IC₅₀) to evaluate potency in target systems (e.g., enzyme inhibition) .

- Pair with computational docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Data Normalization : Include positive/negative controls (e.g., known inhibitors) to validate assay reproducibility .

Advanced: How can computational modeling address challenges in predicting the compound’s reactivity or stability?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model:

- Molecular Dynamics (MD) : Study solvation effects in aqueous/organic solvents to optimize storage conditions (e.g., inert atmosphere for moisture sensitivity) .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

- Storage : Keep at –20°C in amber vials under argon to prevent acrylamide polymerization .

- Decomposition Risks :

Advanced: How can researchers analyze conflicting bioactivity data across different studies?

Answer:

Contradictions may stem from assay variability or impurity profiles. Mitigation steps:

Purity Validation : Use HPLC (purity > 95%) and HRMS to exclude confounding byproducts .

Assay Standardization :

- Adopt CLSI guidelines for antimicrobial testing (e.g., MIC values) .

- Replicate studies in orthogonal assays (e.g., enzymatic vs. cell-based) .

Meta-Analysis : Compare results with structurally similar compounds (e.g., 3-(trifluoromethyl)benzaldehyde derivatives) to identify trends .

Basic: What are the safety protocols for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Screening : Refer to SDS for acute toxicity data (e.g., LD₅₀ in rodents) and prioritize low-concentration handling .

Advanced: What strategies can improve yield in large-scale synthesis?

Answer:

- Flow Chemistry : Continuous reactors minimize side reactions and enhance heat transfer for exothermic steps (e.g., acryloyl chloride addition) .

- Catalyst Optimization : Screen Pd/Cu catalysts for Buchwald-Hartwig coupling if aryl halide intermediates are used .

- Solvent Recycling : Recover DCM or THF via distillation to reduce costs .

Advanced: How can researchers leverage crystallography databases to predict this compound’s solid-state behavior?

Answer:

- CSD Mining :

- Mercury CSD Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.